molecular formula C12H15ClN2O3S B2622386 N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide CAS No. 896315-59-6

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide

Cat. No.: B2622386
CAS No.: 896315-59-6
M. Wt: 302.77
InChI Key: ALFLWVHRNBWAAI-UHFFFAOYSA-N
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Description

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide is a chemical compound of interest in medicinal chemistry and biochemical research, featuring a pyrrolidinone core substituted with a 4-chlorophenyl group and an ethanesulfonamide chain. This structure combines two pharmacologically significant motifs: the N-aryl pyrrolidinone and the sulfonamide functional group. The 4-chlorophenyl moiety is a common structural element found in various bioactive molecules, while the sulfonamide group is a classic pharmacophore known to contribute to binding affinity with a wide range of enzymes and receptors . Sulfonamide derivatives are extensively documented in scientific literature for their diverse biological activities, including antiviral , antifungal, and antibacterial properties . Furthermore, sulfonamides have been identified as key functional groups in the development of potent inhibitors for epigenetic targets such as Bromodomain and Extra-Terminal (BET) proteins . In these contexts, the sulfonamide group can form critical hydrogen bonds within the acetyl-lysine binding pocket of bromodomains, as demonstrated by compounds like NC-II-259-1 . The specific research applications and mechanism of action for this compound are an active area of investigation. Researchers are exploring its potential as a building block for drug discovery or as a tool compound for probing biological systems. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3S/c1-2-19(17,18)14-10-7-12(16)15(8-10)11-5-3-9(13)4-6-11/h3-6,10,14H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFLWVHRNBWAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a chlorinated aromatic compound reacts with the pyrrolidinone intermediate.

    Attachment of the Ethanesulfonamide Moiety: The final step involves the attachment of the ethanesulfonamide group through a sulfonation reaction. This can be achieved by reacting the intermediate with ethanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone ring to an alcohol or amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It has been investigated for its biological activity, including its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Research has explored its potential therapeutic applications, such as its use in the treatment of certain diseases or conditions.

    Industry: The compound’s unique chemical properties make it useful in various industrial processes, including catalysis and material science.

Mechanism of Action

The mechanism of action of N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural uniqueness lies in its combination of a pyrrolidinone ring, a 4-chlorophenyl group, and an ethanesulfonamide chain. Below is a detailed comparison with structurally or functionally related compounds from the literature:

Table 1: Comparison with Structural Analogs

Compound Name Core Structure Substituents Key Functional Differences Observed Bioactivity/Applications Reference
N-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide Pyrrolidinone 4-Chlorophenyl, ethanesulfonamide Unique sulfonamide-pyrrolidinone linkage Hypothesized enzyme/receptor modulation
Sibutramine Related Compound C (USP) Cyclobutyl-amine 4-Chlorophenyl, pentyl-dimethylamine Cyclobutyl core vs. pyrrolidinone Pharmacopeial reference standard
N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine Benzimidazole 4-Chlorophenyl, methanamine Benzimidazole instead of pyrrolidinone Inhibits wheat germination
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole 3-Chlorophenylsulfanyl, trifluoromethyl Sulfanyl vs. sulfonamide; pyrazole core Structural data only (no bioactivity)
Anandamide (arachidonylethanolamide) Arachidonic acid derivative Ethanolamide Endogenous cannabinoid ligand Binds cannabinoid receptors

Key Observations :

Core Structure Variability: The pyrrolidinone core distinguishes the target compound from benzimidazole (e.g., N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine) or pyrazole derivatives (e.g., ). The ethanesulfonamide group differentiates it from amines (e.g., Sibutramine analogs) or sulfanyl groups (e.g., ), which may alter solubility and metabolic stability.

Substituent Effects: Halogen Position: The 4-chlorophenyl group in the target compound contrasts with 3-chlorophenyl variants (e.g., Sibutramine Related Compound B). Sulfonamide vs. Sulfanyl: Sulfonamides (as in the target compound) are more polar and capable of hydrogen bonding than sulfanyl groups, which may affect membrane permeability .

Biological Implications: Compounds like N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine exhibit inhibitory effects on wheat germination, suggesting that the 4-chlorophenyl group may interfere with plant metabolic pathways . Sibutramine analogs () and anandamide () highlight the role of aromatic and sulfonamide groups in central nervous system targeting, though the target compound’s pyrrolidinone core may direct it toward distinct biological pathways.

Biological Activity

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C22H20ClN5O4S
  • Molecular Weight : 485.9433 g/mol
  • CAS Number : 1396678-26-4
  • SMILES Representation : Clc1ccc(cc1)N1CC(CC1=O)C(=O)N1CCc2c(C1)sc(n2)NC(=O)c1noc(c1)C

The pharmacological behavior of this compound is largely attributed to its structural components, which include:

  • Pyrrolidine and Piperidine Moieties : These structures are known for their diverse biological activities, including anesthetic effects and potential treatment for conditions such as diabetes and cocaine addiction .
  • Sulfamoyl Group : This functional group is associated with antibacterial properties, enzyme inhibition, and anticancer activities .

Antibacterial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. A study highlighted moderate to strong activity against Salmonella typhi and Bacillus subtilis, while other strains showed weaker responses .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory effects:

  • Acetylcholinesterase (AChE) : Several derivatives showed potent inhibitory activity, with IC50 values indicating strong interactions with the enzyme.
  • Urease : All tested compounds displayed significant urease inhibition .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer properties. Research indicates that similar piperidine derivatives have been associated with anti-tumor activity, making them promising candidates for further investigation in cancer therapy .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of compounds related to this compound:

  • Synthesis and Characterization : Compounds were synthesized using standard organic chemistry techniques, followed by characterization through NMR and mass spectrometry.
  • Biological Evaluation : The synthesized compounds underwent biological testing for antibacterial activity against various strains, as well as for enzyme inhibition assays.
  • In Silico Studies : Molecular docking studies were performed to elucidate the binding interactions between the compounds and target proteins, providing insights into their mechanism of action .

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